molecular formula C16H16N2O4S B11557703 Methyl 4-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)benzoate

Methyl 4-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)benzoate

Cat. No.: B11557703
M. Wt: 332.4 g/mol
InChI Key: LXVJWXXPQADARC-UHFFFAOYSA-N
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Description

Methyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)benzoate is a chemical compound with the molecular formula C14H14N2O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)benzoate typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with methyl 4-hydroxybenzoate in the presence of an appropriate acylating agent. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyrimidine derivatives. These products have diverse applications in various fields .

Scientific Research Applications

Methyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)benzoate is unique due to its specific combination of a pyrimidine ring and a benzoate ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

methyl 4-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxybenzoate

InChI

InChI=1S/C16H16N2O4S/c1-10-8-11(2)18-16(17-10)23-9-14(19)22-13-6-4-12(5-7-13)15(20)21-3/h4-8H,9H2,1-3H3

InChI Key

LXVJWXXPQADARC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)OC2=CC=C(C=C2)C(=O)OC)C

Origin of Product

United States

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